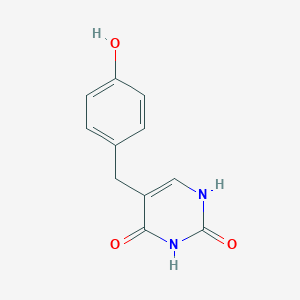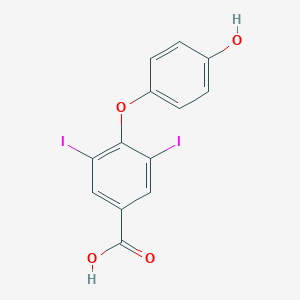
Propane, 2,2-diiodo-
Descripción general
Descripción
The provided papers do not directly discuss "Propane, 2,2-diiodo-", but they do provide insights into various propane derivatives and their chemical properties, synthesis, and potential applications. By analyzing these papers, we can infer some general aspects of propane derivatives that may be relevant to "Propane, 2,2-diiodo-".
Synthesis Analysis
The synthesis of propane derivatives can involve different chemical strategies. For instance, the synthesis of 2,2-di(alkylthien-2-yl)propanes was achieved by chloroalkylation of the thiophene ring in the presence of zinc chloride . Another approach used for the synthesis of 1,3-di(3,3'-dialkyl-2,2'-bithien-5-yl) propanes involved lithiation of 3,3'-dialkyl-2,2'-bithiophenes followed by substitution with 1,3-dibromopropane . These methods highlight the versatility in synthesizing propane derivatives, which could be applicable to the synthesis of "Propane, 2,2-diiodo-".
Molecular Structure Analysis
The molecular structure of propane derivatives can significantly influence their properties. For example, the broken π-conjugated poly(2,2-di(alkylthien-2-yl)propane)s show limited conductivity due to the blocking of the bridge carbon with two methyl groups . Similarly, the structure of 2,2-di(p-hydroxyphenyl)propane allows for high inclusion ability towards various compounds, as demonstrated by its complex with methylhydrazine . These insights into the molecular structure of propane derivatives can provide a basis for understanding the structure of "Propane, 2,2-diiodo-".
Chemical Reactions Analysis
Propane derivatives can undergo various chemical reactions. The chemoselective thioacetalization using a propane-1,3-dithiol equivalent under solvent-free conditions is an example of the reactivity of such compounds . Additionally, the oxidative polymerization of monomers to yield broken π-conjugated polymers indicates that propane derivatives can participate in polymerization reactions, which could be relevant for "Propane, 2,2-diiodo-" in terms of its potential reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of propane derivatives are diverse. Amphiphilic propane-1,2-diol derivatives exhibit mesomorphic behavior and can form smectic A and C mesophases . The phase behavior and crystal structure of synthetic precursors of chiral drugs based on propane-1,2-diol derivatives have been studied, showing the importance of molecular interactions in crystal packing . These studies provide a glimpse into the complex behavior of propane derivatives, which may also apply to "Propane, 2,2-diiodo-" in terms of its physical and chemical properties.
Aplicaciones Científicas De Investigación
Polymer Synthesis
- Hoffmann et al. (2000) explored the synthesis of 2,2-di(alkylthien-2-yl)propanes, which are used in the oxidative polymerization process to produce poly(2,2-di(alkylthien-2-yl)propane)s. These polymers have limited conductivity due to broken π-conjugation, making them interesting for specific electronic applications (Hoffmann et al., 2000).
Catalytic Processes in Petroleum
- Janssens and Zaera (2002) investigated the surface chemistry of diiodo neopentanes (related to 2,2-diiodo propane) on Pt(111) surfaces, revealing insights into intermediate formation during hydrocarbon catalytic conversion reactions in petroleum processing (Janssens & Zaera, 2002).
Renewable Propane Synthesis
- Menon et al. (2015) reported on the construction and evaluation of microbial biosynthetic pathways for renewable propane production. This study is significant for developing biofuels as an alternative to petroleum-derived fuels (Menon et al., 2015).
Gas Mixture Detection
- Wang et al. (2018) discussed the development of sensors for detecting propane/butane gas mixtures using tunable diode laser absorption spectroscopy (TDLAS), essential for safety in the petroleum industry (Wang et al., 2018).
Fuel Production and Application
- Marchionna et al. (2008) explored the use of di-methyl ether (DME) mixed with propane and butane as a substitute fuel in domestic appliances, highlighting potential applications in home heating and cooking (Marchionna et al., 2008).
- Wang et al. (2021) demonstrated the direct production of propane-2,2-diyldicyclohexane, a jet fuel range compound, through the hydrodeoxygenation of polycarbonate. This research contributes to sustainable aviation fuel development (Wang et al., 2021).
Biodegradation and Environmental Applications
- Hatzinger et al. (2015) studied the enhancement of aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane, providing insights into in situ remediation strategies for groundwater contamination (Hatzinger et al., 2015).
Propiedades
IUPAC Name |
2,2-diiodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6I2/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCPFMKPGFGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467385 | |
| Record name | Propane, 2,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, 2,2-diiodo- | |
CAS RN |
630-13-7 | |
| Record name | Propane, 2,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2-diiodopropane used in the synthesis of organic compounds?
A1: 2,2-Diiodopropane acts as a precursor for generating reactive species useful in organic reactions. For example, it reacts with diethylzinc to form gem-dimethylcyclopropanes from allylic alcohols and ethers []. This method offers a convenient route to synthesize these cyclopropane derivatives in good yields.
Q2: What is the significance of 2,2-diiodopropane in atmospheric chemistry research?
A2: 2,2-Diiodopropane serves as a photolytic precursor to generate the Criegee intermediate acetone oxide ((CH3)2COO) in the presence of oxygen [, ]. This highly reactive species plays a crucial role in atmospheric oxidation processes. By studying its reactions with compounds like SO2, NO2, and trifluoroacetic acid, researchers can gain insights into atmospheric pollutant removal mechanisms.
Q3: Are there any specific advantages of using 2,2-diiodopropane for generating Criegee intermediates?
A3: Yes, using 2,2-diiodopropane allows for the selective generation of the acetone oxide Criegee intermediate, which facilitates the study of its specific reactivity and kinetics without interference from other Criegee intermediates []. This selectivity is valuable for accurately determining rate coefficients and understanding the individual roles of different Criegee intermediates in the atmosphere.
Q4: What are the potential applications of the reactions involving 2,2-diiodopropane derived intermediates?
A4: Understanding the reactivity of the acetone oxide Criegee intermediate, generated from 2,2-diiodopropane, has important implications for atmospheric modeling and predicting the fate of pollutants [, ]. For instance, its rapid reaction with SO2 suggests a potential role in sulfate aerosol formation, impacting air quality and climate. Further investigation into these reactions could lead to improved strategies for mitigating atmospheric pollution.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




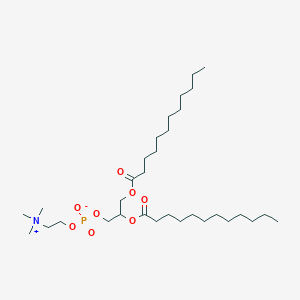
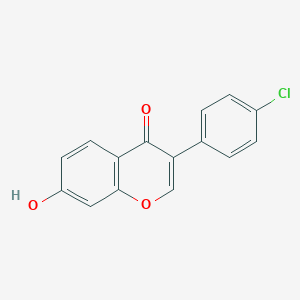
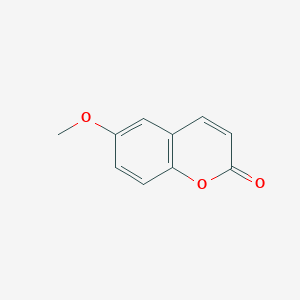
![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)
![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)
![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)

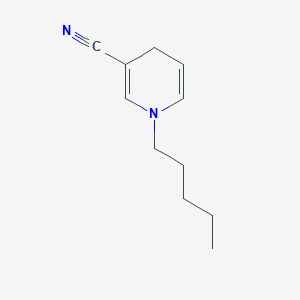
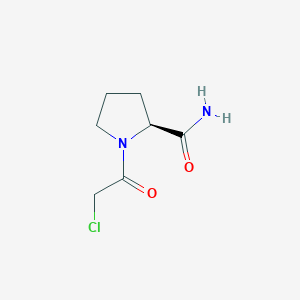
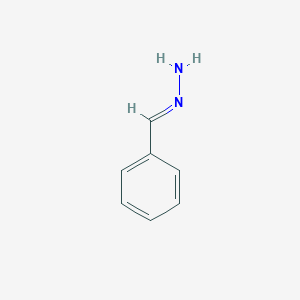
![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)
